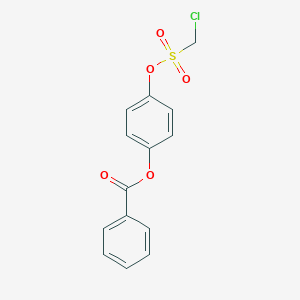
4-(benzoyloxy)phenyl chloromethanesulfonate
Description
[4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound with the molecular formula C14H11ClO5S and a molecular weight of 326.8 g/mol . It is also known by its IUPAC name, [4-(chloromethylsulfonyloxy)phenyl] benzoate . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use .
Properties
CAS No. |
117224-50-7 |
|---|---|
Molecular Formula |
C14H11ClO5S |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate typically involves the reaction of 4-hydroxybenzoic acid with chloromethylsulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[4-(Chloromethylsulfonyloxy)phenyl] benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction:
Scientific Research Applications
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves its reactivity with nucleophiles due to the presence of the chloromethylsulfonyloxy group . This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The molecular targets and pathways involved depend on the specific nucleophiles and the context of the reaction .
Comparison with Similar Compounds
Similar compounds to [4-(Chloromethylsulfonyloxy)phenyl] benzoate include:
[4-(Methanesulfonyloxy)phenyl] benzoate: This compound has a similar structure but with a methanesulfonyloxy group instead of a chloromethylsulfonyloxy group.
[4-(Ethanesulfonyloxy)phenyl] benzoate: Another analog with an ethanesulfonyloxy group.
[4-(Bromomethylsulfonyloxy)phenyl] benzoate: This compound features a bromomethyl group instead of a chloromethyl group.
The uniqueness of [4-(Chloromethylsulfonyloxy)phenyl] benzoate lies in its specific reactivity due to the chloromethylsulfonyloxy group, which can participate in unique substitution reactions compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


